5-(4-ethoxyphenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)-1,2-oxazole-3-carboxamide
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Description
5-(4-ethoxyphenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)-1,2-oxazole-3-carboxamide is a chemical compound that has gained significant attention in the field of scientific research. This compound has been synthesized using various methods and has shown promising results in various applications.
Scientific Research Applications
Synthesis and Chemical Properties
Research in this area focuses on the synthesis of various derivatives related to the compound and their potential applications. For instance, the synthesis of novel derivatives has been explored for their antimicrobial activities, demonstrating the compound's utility in creating new antimicrobial agents. The studies detail the chemical reactions and conditions required to synthesize these derivatives, highlighting the compound's role in the development of new pharmaceuticals (Bektaş et al., 2007; Abu‐Hashem et al., 2020).
Pharmacological Potential
The compound's derivatives have shown promising pharmacological activities, such as antimicrobial, anti-inflammatory, and analgesic properties. These activities are attributed to the structural features of the compound, which can be modified to target specific biological pathways. Research has also investigated the compound's potential as an anti-inflammatory and analgesic agent, providing insights into its therapeutic applications (Yar & Ansari, 2009; Hebishy et al., 2020).
Antimicrobial and Anticancer Activities
Several studies have highlighted the compound's utility in generating derivatives with significant antimicrobial and anticancer activities. This research underscores the potential of such derivatives in treating infectious diseases and cancer, showcasing the broad therapeutic capabilities of the compound. The structure-activity relationships derived from these studies can inform the design of new drugs with enhanced efficacy and specificity (Padalkar et al., 2014; Trapani et al., 2003).
properties
IUPAC Name |
5-(4-ethoxyphenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O3S/c1-3-25-14-7-5-13(6-8-14)17-11-16(23-26-17)19(24)22-20-21-15-9-4-12(2)10-18(15)27-20/h4-11H,3H2,1-2H3,(H,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQFASELVFMPTPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CC(=NO2)C(=O)NC3=NC4=C(S3)C=C(C=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-ethoxyphenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)-1,2-oxazole-3-carboxamide |
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